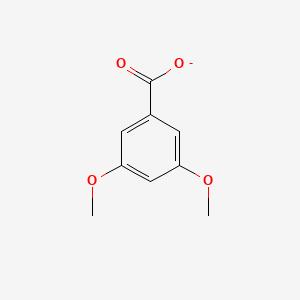
3,5-Dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxybenzoate is the conjugate base of 3,5-dimethoxybenzoic acid. It is a conjugate base of a 3,5-dimethoxybenzoic acid.
Applications De Recherche Scientifique
Solubility and Phase Equilibrium
The solubility and phase equilibrium of 3,5-dimethoxybenzoic acid in various solvents have been extensively studied. Research shows that its solubility characteristics vary significantly across different solvents, providing insights for its separation and purification in industrial applications (Feng et al., 2021).
Crystal Structure Analysis
Studies on 3,5-dimethoxybenzoic acid reveal its planar structure and ability to form hydrogen-bonded cyclic dimers. This knowledge is crucial in understanding its chemical behavior and potential applications (Lynch et al., 1994).
Chemical Synthesis
3,5-Dimethoxybenzoate has been used as an intermediate in the synthesis of various compounds. For instance, its conversion to 3,5-dimethoxyphthalic anhydride, which is utilized in synthesizing anthraquinones and related derivatives (Liu Zuliang, 2007).
Magnetic and Thermal Properties
Research on the magnetic and thermal properties of 3,5-dimethoxybenzoates of various metals (like Co(II), Ni(II), and Cu(II)) contributes to our understanding of these compounds' physical and chemical properties, which is vital for potential industrial and technological applications (Ferenc et al., 2005).
Antifungal Activity
Some studies explore the potential antifungal properties of dimethoxybenzoic acid derivatives, suggesting possible applications in agriculture and food preservation (Lattanzio et al., 1996).
Pharmaceutical Synthesis
This compound is used in the synthesis of various pharmaceutical compounds. For example, it serves as a precursor in the production of certain drugs with potential applications in managing sickle cell disease (Gamaniel et al., 2000).
Novel Drug Delivery Systems
There is research into using this compound derivatives in creating light-triggered drug dosing devices, indicating its potential in the development of advanced drug delivery systems (McCoy et al., 2007).
Propriétés
Formule moléculaire |
C9H9O4- |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
3,5-dimethoxybenzoate |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/p-1 |
Clé InChI |
IWPZKOJSYQZABD-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1)C(=O)[O-])OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)[O-])OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


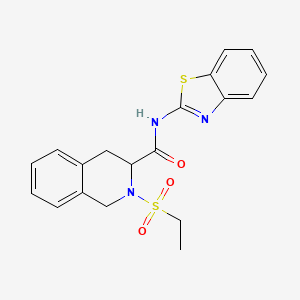
![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)
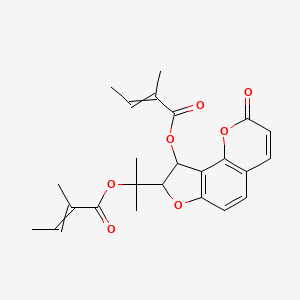
![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)
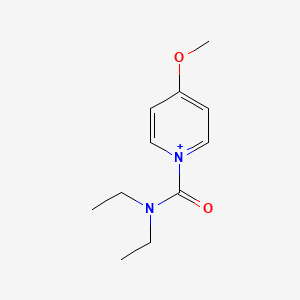
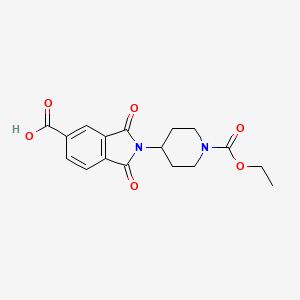
![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)
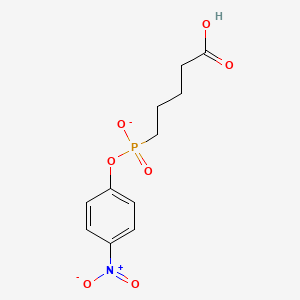
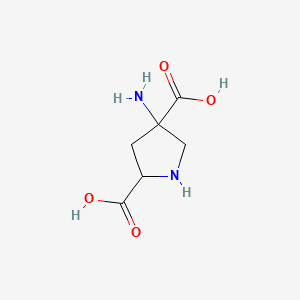
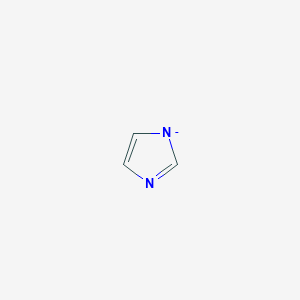
![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)
